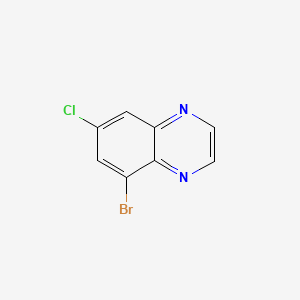

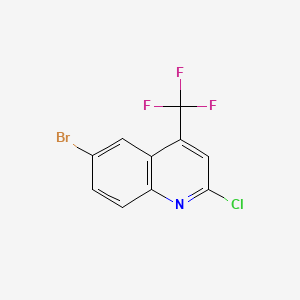

![molecular formula C9H8N2O2 B568033 Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate CAS No. 1256825-86-1](/img/structure/B568033.png)

Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Übersicht

Beschreibung

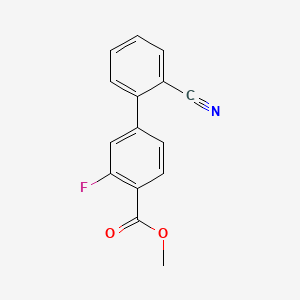

“Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate” is a chemical compound with the empirical formula C9H8N2O2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)c1ccc2cc[nH]c2n1 . This indicates that the molecule contains a pyrrolopyridine core with a carboxylate functional group attached to the pyrrolo ring. Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 176.17 . The compound’s InChI key is XNOPDFAJQROROS-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity: A study on pyrrolopyridine analogs of nalidixic acid, which includes pyrrolo[2,3-b]pyridines, found that one compound demonstrated in vitro antibacterial activity (Toja et al., 1986).

Synthesis and Derivatives: Efficient synthesis of various pyrrolo[2,3-c]pyridine derivatives has been reported, demonstrating the versatility of this compound in chemical synthesis (Nechayev et al., 2013).

Antitumor Activity: Novel 1H-pyrrolo[2,3-b]pyridine derivatives exhibited significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, highlighting their potential as therapeutic agents (Carbone et al., 2013).

Functionalization for Agrochemicals: Functionalization studies of 1H-pyrrolo[2,3-b]pyridine have been conducted to develop compounds for use in agrochemicals and functional materials (Minakata et al., 1992).

Anti-Inflammatory Potential: Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was synthesized as part of research targeting novel molecules with potential anti-inflammatory properties (Moloney, 2001).

Metabolism Studies: Investigations into the metabolism of specific derivatives of pyrrolo[2,3-b]pyridine have been conducted, which is crucial for understanding their pharmacokinetics and potential as drugs (Johnson et al., 2008).

Wirkmechanismus

Mode of Action

It’s suggested that the compound may interact with its targets, leading to changes at the molecular level . .

Biochemical Pathways

Some studies suggest that compounds with similar structures may influence certain biochemical pathways

Result of Action

Some studies suggest that similar compounds may have effects on cellular migration and invasion , but the specific effects of this compound require further investigation.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action .

Safety and Hazards

Zukünftige Richtungen

Given the compound’s potent activities against FGFR1, 2, and 3 , and potential inhibitory activity toward JAKs , it represents an attractive strategy for cancer therapy. Future research could focus on further exploring its therapeutic potential and optimizing its synthesis for large-scale production.

Eigenschaften

IUPAC Name |

methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOPDFAJQROROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726825 | |

| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256825-86-1 | |

| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B567951.png)

![5-Ethynylimidazo[1,2-a]pyridine](/img/structure/B567955.png)

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)